2-Octen-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

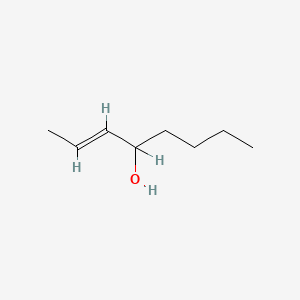

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-2-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDUEFYADBRNKG-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(/C=C/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316363 | |

| Record name | (2E)-2-Octen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; fruity berry | |

| Record name | (E)-2-Octen-4-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.00 to 176.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-(E)-2-Octen-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, 50% soluble in ethanol (in ethanol) | |

| Record name | (E)-2-Octen-4-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.830-0.838 | |

| Record name | (E)-2-Octen-4-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20125-81-9, 4798-61-2 | |

| Record name | (2E)-2-Octen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20125-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-2-en-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020125819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Octen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-2-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-2-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTEN-4-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IDJ8Q7S9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-(E)-2-Octen-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Octen-4-ol chemical structure and properties

An In-depth Technical Guide to 2-Octen-4-ol

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: Understanding the Significance of this compound

This compound is an unsaturated secondary alcohol that has garnered interest in various scientific and industrial fields. Its unique chemical structure, characterized by an eight-carbon chain with a double bond and a hydroxyl group, gives rise to specific stereoisomers and a distinct set of physical and chemical properties. These attributes make it a valuable compound, particularly in the flavor and fragrance industry, and a subject of ongoing research for potential broader applications. This document aims to provide a detailed technical examination of this compound, offering insights into its molecular characteristics, synthesis, and practical uses.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular structure of this compound is fundamental to appreciating its properties and reactivity.

Core Chemical Structure

The molecule consists of an eight-carbon backbone. A carbon-carbon double bond is located at the second position (between C2 and C3), and a hydroxyl (-OH) group is attached to the fourth carbon atom. This arrangement classifies it as an unsaturated secondary alcohol.

IUPAC Nomenclature and Identification

Stereoisomerism: A Key Structural Feature

The presence of a chiral center at C4 and a double bond at C2 gives rise to stereoisomerism. This means that this compound can exist in different spatial arrangements, which can significantly influence its biological activity and sensory properties.

-

(E)-2-Octen-4-ol: This isomer, also referred to as trans-2-octen-4-ol, is a common form of the compound.[8] Its CAS number is 20125-81-9.[8][9]

-

Chirality: The carbon atom at the 4th position is a chiral center, leading to the existence of (R) and (S) enantiomers.

The specific stereochemistry of this compound is a critical consideration in its synthesis and application, as different isomers can exhibit distinct biological and sensory profiles.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for its application and handling.

| Property | Value | Source |

| Appearance | Clear to pale yellow liquid | [7][10] |

| Odor | Fruity, berry-like | [7][9][10] |

| Boiling Point | 175.0 - 176.0 °C at 760 mmHg | [2][7][9][10] |

| Density | 0.830 - 0.838 g/cm³ at 25 °C | [2][7][9][10] |

| Refractive Index | 1.438 - 1.442 at 20 °C | [2][7][9][10] |

| Solubility | Insoluble in water; soluble in alcohol | [7][9] |

| Flash Point | 63.33 °C (146.00 °F) | [2][9][10] |

| Vapor Pressure | 0.362 mmHg at 25 °C (estimated) | [9][10] |

Spectroscopic Analysis: Elucidating the Structure

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching of the alcohol group.[11] Absorptions corresponding to C-H bonds in alkanes are typically observed between 2850 and 2960 cm⁻¹.[11] The C=C stretching of the alkene group would appear around 1650 cm⁻¹, and the vinylic =C-H bond would show an absorption between 3020 and 3100 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and proton environments within the molecule, allowing for unambiguous structural confirmation. The chemical shifts and coupling constants would be consistent with the assigned structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight.[1][5][12]

Synthesis and Manufacturing

While specific proprietary synthesis methods may exist, general synthetic routes to unsaturated alcohols like this compound often involve the following key chemical transformations:

-

Grignard Reaction: A common approach involves the reaction of a Grignard reagent, such as propyl magnesium bromide, with an α,β-unsaturated aldehyde, like crotonaldehyde. This is a versatile method for forming carbon-carbon bonds and introducing the hydroxyl group.

-

Reduction of Ketones: The corresponding ketone, 2-octen-4-one, can be selectively reduced to this compound using reducing agents like sodium borohydride. This method's stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

The choice of a synthetic pathway is often dictated by factors such as the desired stereoisomer, cost-effectiveness, and scalability.

Caption: Synthetic pathways to this compound.

Applications and Industrial Relevance

The primary application of this compound is in the flavor and fragrance industry. Its fruity and berry-like aroma makes it a valuable ingredient in the formulation of various food and cosmetic products.

-

Flavoring Agent: It is recognized as a flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the US Food and Drug Administration (FDA).[7] It is used to impart or enhance fruity notes in food products.

-

Fragrance Component: While its use in fragrances is noted, there are recommendations against its use in certain fragrance applications.[2][9]

Safety and Handling

Based on available data, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] However, standard laboratory safety precautions should always be observed when handling this chemical. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

The related compound, 2-octen-4-one, is classified as a flammable liquid and can cause skin and eye irritation.[13][14] While this compound has a different safety profile, this information highlights the importance of careful handling of related unsaturated compounds.

Conclusion and Future Perspectives

This compound is a well-characterized unsaturated alcohol with established applications in the flavor industry. Its interesting chemical structure, particularly its stereoisomerism, presents opportunities for further research. Future studies could focus on:

-

Stereoselective Synthesis: Developing more efficient and selective methods for synthesizing specific enantiomers and diastereomers of this compound.

-

Sensory Analysis of Isomers: A detailed investigation into how the different stereoisomers of this compound contribute to its overall aroma profile.

-

Exploration of Biological Activity: Investigating the potential biological or pharmacological activities of this compound and its derivatives, which could open up new avenues for its application in drug development or as a bioactive compound.

A deeper understanding of the structure-activity relationships of this compound will undoubtedly pave the way for novel and expanded applications of this versatile molecule.

References

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound, 2-methyl-. PubChem. [Link]

-

This compound, (2E)-. PubChem. [Link]

-

(E)-2-octen-4-ol. The Good Scents Company. [Link]

-

This compound. The Good Scents Company. [Link]

-

This compound, (E)-. NIST Chemistry WebBook. [Link]

-

Chemical Properties of this compound (CAS 4798-61-2). Cheméo. [Link]

-

SAFETY DATA SHEET 2-Octen-4-one. Synerzine. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

natural 2-octen-4-one. epos-SDB. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound, 4798-61-2 [thegoodscentscompany.com]

- 3. This compound (CAS 4798-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 4798-61-2 [chemicalbook.com]

- 7. This compound, (2E)- | C8H16O | CID 5366203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, (E)- [webbook.nist.gov]

- 9. (E)-2-octen-4-ol, 20125-81-9 [thegoodscentscompany.com]

- 10. parchem.com [parchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound [webbook.nist.gov]

- 13. synerzine.com [synerzine.com]

- 14. axxence.de [axxence.de]

An In-Depth Technical Guide to the Natural Occurrence of 2-Octen-4-ol and its Isomeric Precursors in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs), which play crucial roles in their ecological interactions and are of significant interest for flavor, fragrance, and pharmaceutical applications. Among these, C8-volatiles, derived from the oxidative cleavage of linoleic acid, are particularly prominent, with 1-octen-3-ol being the most well-known "mushroom alcohol." This technical guide delves into the natural occurrence of C8-volatiles in fungi, with a specific focus on the lesser-known isomer, 2-Octen-4-ol. While direct evidence for the widespread natural occurrence of this compound in fungi remains to be robustly established in the scientific literature, this guide will provide a comprehensive overview of the biosynthetic pathways that likely lead to its formation, the analytical methodologies required for its detection and differentiation from other C8 isomers, and its potential biological activities. By synthesizing current knowledge on related C8 fungal metabolites, this guide aims to equip researchers with the foundational understanding and technical protocols necessary to explore the presence and potential of this compound in the fungal kingdom.

The Landscape of Fungal C8-Volatiles: Beyond the "Mushroom Alcohol"

The aroma profile of many fungi, particularly mushrooms, is dominated by a class of eight-carbon volatile compounds.[1][2] These C8-volatiles are not merely byproducts of fungal metabolism; they are active participants in the fungus's lifecycle, acting as signaling molecules (semiochemicals) that can influence spore germination, mycelial growth, and interactions with other organisms, including insects and bacteria.[3]

The most extensively studied of these is 1-octen-3-ol, which is responsible for the characteristic earthy, mushroom-like aroma.[1][3][4] However, the fungal C8-volatile profile is more complex, encompassing a range of alcohols, ketones, and aldehydes. This isomeric diversity is a direct reflection of the intricacies of the biosynthetic machinery within the fungus.

Table 1: Commonly Identified C8-Volatiles in Fungi

| Compound | Chemical Structure | Fungal Source (Examples) | Typical Aroma Description |

| 1-Octen-3-ol | CH₃(CH₂)₄CH(OH)CH=CH₂ | Agaricus bisporus, Penicillium spp., Aspergillus spp. | Mushroom, earthy, fungal |

| 3-Octanone | CH₃(CH₂)₄C(=O)CH₂CH₃ | Agaricus bisporus, Fomes fomentarius | Herbaceous, mushroom-like |

| 3-Octanol | CH₃(CH₂)₄CH(OH)CH₂CH₃ | Agaricus bisporus, Fomes fomentarius | Waxy, mushroom-like |

| 2-Octen-1-ol | CH₃(CH₂)₄CH=CHCH₂OH | Agaricus bisporus | Green, fatty |

| (E)-2-Octenal | CH₃(CH₂)₄CH=CHCHO | Stropharia rugoso-annulata | Green, fatty, pungent |

While the compounds listed above are frequently reported, the potential for the presence of other isomers, such as this compound, is high, though currently under-documented. The subtle differences in the position of the double bond and the hydroxyl group in these molecules can lead to significant changes in their organoleptic properties and biological activities.

Biosynthesis of C8-Volatiles: The Linoleic Acid Cascade

The production of C8-volatiles in fungi is primarily initiated from the polyunsaturated fatty acid, linoleic acid.[2][5] This pathway, often referred to as the linoleic acid cascade, involves a series of enzymatic reactions catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The Role of Lipoxygenase (LOX)

The first committed step in the biosynthesis of C8-volatiles is the oxidation of linoleic acid by a lipoxygenase (LOX) enzyme. LOX introduces a hydroperoxy group at a specific carbon atom of the fatty acid chain. In the context of C8-volatile production, a 10-lipoxygenase activity is crucial, leading to the formation of 10-hydroperoxyoctadecadienoic acid (10-HPODE).

The Action of Hydroperoxide Lyase (HPL)

The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL). This enzymatic cleavage is the key step that generates the eight-carbon backbone of the C8-volatiles. The specific C8 compound formed is dependent on the HPL's regiospecificity. For instance, the formation of 1-octen-3-ol from 10-HPODE is a well-established pathway.[5]

Hypothetical Biosynthesis of this compound

While the direct biosynthetic pathway to this compound in fungi has not been explicitly elucidated, it is plausible that it arises from the same linoleic acid cascade through the action of specific isomerases or alternative HPL cleavage patterns. It is hypothesized that a different hydroperoxide isomer of linoleic acid, or a subsequent enzymatic rearrangement of an initially formed C8-volatile, could lead to the formation of this compound. The existence of a variety of C8 isomers in fungi strongly suggests a degree of enzymatic promiscuity or the presence of multiple, specialized enzymes within this pathway.

Figure 1: Simplified biosynthetic pathway for C8-volatiles in fungi.

Analytical Methodologies for the Detection and Identification of this compound

The identification of this compound within the complex mixture of fungal volatiles requires sensitive and selective analytical techniques. The structural similarity among C8 isomers necessitates high-resolution chromatographic and spectrometric methods.

Headspace-Solid Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, rapid, and sensitive sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from fungal cultures or fruiting bodies.

Experimental Protocol: HS-SPME of Fungal Volatiles

-

Sample Preparation: Place a known weight of fresh fungal material (e.g., 1-5 g of mycelium or homogenized mushroom tissue) into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard (e.g., 1 µL of a 100 ppm solution of 2-methyl-1-pentanol in methanol) to allow for semi-quantification.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

GC-MS Parameters for C8-Volatile Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used. A 30 m x 0.25 mm i.d. x 0.25 µm film thickness is a common configuration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: An initial temperature of 40 °C held for 2-5 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 220-250 °C, held for 5-10 minutes. This program allows for the separation of a wide range of volatiles.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. A scan range of m/z 35-350 is typically used.

Identification of this compound

Identification is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic standard of (E)-2-Octen-4-ol. The mass spectrum of this compound will have a characteristic fragmentation pattern that can be used for confirmation.

Figure 2: Experimental workflow for the analysis of this compound.

Known and Potential Biological Activities

While the biological activities of fungal-derived this compound are yet to be investigated, the known functions of its isomers provide a strong rationale for further research.

-

1-Octen-3-ol: This compound is known to have a dual role, acting as a self-inhibitor of fungal growth at high concentrations and as an attractant for insect vectors at lower concentrations.[3] It has also been shown to have neurotoxic effects in some model organisms.[6]

-

Other C8-Volatiles: Many C8 compounds exhibit antimicrobial properties and can play a role in defending the fungus against competing microorganisms.

Given its structural similarity to other bioactive C8-volatiles, it is plausible that this compound also possesses biological activities relevant to fungal ecology and potentially to human health. Its "fruity, berry" aroma suggests a different ecological role compared to the "mushroomy" 1-octen-3-ol, perhaps in attracting different types of insects for spore dispersal.

Future Research Directions and Conclusion

The study of this compound in fungi represents an exciting and underexplored area of natural product chemistry. This guide has outlined the probable biosynthetic origins of this compound and provided a clear analytical framework for its detection and identification.

Key areas for future research include:

-

Screening of diverse fungal species: A systematic screening of a wide range of fungi, including less-studied endophytic and marine species, for the presence of this compound is warranted.

-

Enzyme characterization: The identification and characterization of the specific lipoxygenases and hydroperoxide lyases responsible for the production of this compound will be crucial for understanding and potentially harnessing its biosynthesis.

-

Biological activity testing: Once identified from a fungal source, this compound should be tested for a range of biological activities, including antimicrobial, insect-attractant/repellent, and cytotoxic effects.

-

Flavor and fragrance applications: The unique aroma profile of this compound suggests its potential for use as a natural flavoring or fragrance compound.

References

-

The Good Scents Company. (E)-2-octen-4-ol. Retrieved from [Link]

-

The Good Scents Company. 2-octen-4-one. Retrieved from [Link]

- Zawirska-Wojtasiak, R., Siwulski, M., & Sobieralski, K. (2009). VOLATILE COMPOUNDS OF IMPORTANCE IN THE AROMA OF CULTIVATED MUSHROOMS AGARICUS BISPORUS AT DIFFERENT CONDITIONS OF CULTIVATION R. Polish Journal of Food and Nutrition Sciences, 59(1).

- Lackner, G., & Pohnert, G. (2015). Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential. Applied microbiology and biotechnology, 100(3), 1055–1064.

- Li, Q., et al. (2024). Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol. Fungal Diversity.

- Rapior, S., et al. (2017). Volatile organic compounds in wild fungi from Mediterranean forest ecosystems.

- Li, G., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. International Journal of Molecular Sciences, 23(16), 9005.

- Combet, E., et al. (2006). Eight-carbon volatiles in mushrooms and fungi: Properties, analysis, and biosynthesis. Mycoscience, 47(6), 317-326.

- Jung, M. Y., et al. (2019). Characterization of Volatile Profiles of Six Popular Edible Mushrooms Using Headspace-Solid-Phase Microextraction Coupled with Gas Chromatography Combined with Chemometric Analysis. Journal of food science, 84(3), 481–489.

- El-Sayed, A. M. A., et al. (2005). Chemical profile, agaritine and selenium content of Agaricus bisporus. Food Chemistry, 91(2), 279-284.

- Inamdar, A. A., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration.

- Guo, F., et al. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. Frontiers in Bioengineering and Biotechnology, 8, 601279.

- von Fragstein, M., et al. (2015). Ubiquitous eight-carbon volatiles of fungi are infochemicals for a specialist fungivore. Chemoecology, 25(2), 73-82.

- Jung, M. Y., et al. (2019). Plots for the highly correlated volatile pairs of t-2-octenal and...

- Wang, Y., et al. (2022). Total Syntheses of (+)

- Al-Khayri, J. M., et al. (2023). Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. Molecules (Basel, Switzerland), 28(21), 7291.

Sources

- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 2. researchgate.net [researchgate.net]

- 3. Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Octen-4-ol: A Comprehensive Technical Guide for Researchers

Introduction

2-Octen-4-ol is an eight-carbon volatile organic compound that contributes to the characteristic aromas of various fungi, plants, and fermented products. Its unique flavor profile, often described as mushroom-like and nutty, has garnered interest in the food and fragrance industries. For researchers, scientists, and drug development professionals, understanding the biosynthetic pathway of this compound is crucial for harnessing its potential, whether for flavor engineering, studying fungal metabolism, or exploring its bioactivity. This guide provides an in-depth exploration of the core biosynthetic pathway of this compound, grounded in current scientific understanding, and offers practical insights for its study and manipulation.

While the complete enzymatic cascade leading to this compound is an active area of research, compelling evidence points towards the lipoxygenase (LOX) pathway, initiating from the polyunsaturated fatty acid, linoleic acid, as the primary route. This guide will dissect this proposed pathway, elucidate the key enzymatic players, and provide methodologies for its investigation.

The Lipoxygenase Pathway: The Genesis of C8 Volatiles

The biosynthesis of this compound is intrinsically linked to the broader metabolism of fatty acids, specifically through the lipoxygenase (LOX) pathway. This pathway is a common mechanism in plants, fungi, and animals for the production of a diverse array of signaling molecules and volatile compounds from polyunsaturated fatty acids.[1] The foundational substrate for many C8 volatiles, including this compound, is linoleic acid (C18:2), an abundant fatty acid in many biological systems.

The overall pathway can be conceptualized in three main stages:

-

Oxygenation: The introduction of molecular oxygen into the linoleic acid backbone by a lipoxygenase enzyme.

-

Hydroperoxide Cleavage: The scission of the resulting fatty acid hydroperoxide by a hydroperoxide lyase (HPL).

-

Secondary Modifications: Subsequent enzymatic reactions, such as reduction or isomerization, to yield the final volatile compound.

Step 1: Lipoxygenase-Mediated Oxygenation of Linoleic Acid

The biosynthesis is initiated by the action of lipoxygenase (LOX), a non-heme iron-containing dioxygenase. LOX catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids that contain a cis,cis-1,4-pentadiene system, such as linoleic acid.[2] Depending on the specific LOX enzyme, oxygenation can occur at different positions on the fatty acid chain. In the context of C8 volatile production in fungi, the formation of 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) is a key intermediate.[3]

Step 2: Hydroperoxide Lyase-Mediated Cleavage

The unstable 10-HPODE intermediate is then cleaved by a hydroperoxide lyase (HPL), a member of the cytochrome P450 superfamily (CYP74).[4] HPLs catalyze the scission of the carbon-carbon bond adjacent to the hydroperoxide group. The cleavage of 10-HPODE is proposed to proceed via β-scission, leading to the formation of an eight-carbon fragment and a ten-carbon fragment. Specifically, the cleavage between C10 and C11 is suggested to yield a 2-octene radical.[5]

Step 3: Formation of this compound - The Final Steps

The precise enzymatic steps leading from the 2-octene radical to this compound are not yet fully elucidated and represent an exciting frontier in this field of research. However, based on known biochemical reactions, a plausible pathway can be proposed:

-

Oxidation to an Aldehyde/Ketone: The 2-octene radical is likely oxidized to form a more stable intermediate. One possibility is the formation of 2-octenal or 2-octen-4-one. The formation of 2-octenal has been suggested as a product of 10-HPODE decomposition.[5]

-

Enzymatic Reduction: The resulting carbonyl compound, likely 2-octen-4-one, would then be reduced by an alcohol dehydrogenase (ADH) to yield this compound.[6] Fungal ADHs are known to exhibit broad substrate specificity and can catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols.[7]

Key Enzymes in the Biosynthesis of this compound

A summary of the key enzymes and their putative roles is presented in the table below.

| Enzyme | Class | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| Lipoxygenase (LOX) | Oxidoreductase | 1.13.11.- | Linoleic Acid, O₂ | 10-HPODE | Fe²⁺/Fe³⁺ |

| Hydroperoxide Lyase (HPL) | Lyase (CYP74) | 4.1.2.- | 10-HPODE | C8 and C10 fragments | Heme |

| Alcohol Dehydrogenase (ADH) | Oxidoreductase | 1.1.1.- | 2-Octen-4-one (hypothesized) | This compound | NAD(P)H |

Experimental Protocols for Studying this compound Biosynthesis

Investigating the biosynthesis of this compound requires a combination of biochemical and analytical techniques. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Reconstitution of the Biosynthetic Pathway

This protocol outlines the steps to reconstitute the proposed biosynthetic pathway in a cell-free system.

Objective: To demonstrate the enzymatic conversion of linoleic acid to this compound using purified or partially purified enzymes.

Materials:

-

Linoleic acid solution (in ethanol or a suitable solvent)

-

Purified or recombinant lipoxygenase (e.g., from soybean or a fungal source)

-

Purified or recombinant hydroperoxide lyase (if available) or a crude fungal protein extract known to produce C8 volatiles

-

Purified or recombinant alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae)

-

NADPH or NADH

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fibers or solvent for extraction (e.g., dichloromethane)

Procedure:

-

Enzyme Preparation: If using recombinant enzymes, express and purify them according to established protocols.[8][9] For crude extracts, grow the fungal strain of interest, harvest the mycelia, and prepare a cell-free extract by sonication or grinding in liquid nitrogen followed by centrifugation.[10]

-

Reaction Setup: In a sealed GC vial, combine the following in the specified order:

-

800 µL of reaction buffer

-

10 µL of linoleic acid solution (to a final concentration of 1-5 mM)

-

10 µL of NADPH or NADH solution (to a final concentration of 1 mM)

-

50 µL of lipoxygenase solution

-

50 µL of hydroperoxide lyase/crude extract

-

50 µL of alcohol dehydrogenase solution

-

-

Incubation: Seal the vial immediately and incubate at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a defined period (e.g., 1-4 hours).

-

Volatile Extraction:

-

SPME: Expose a pre-conditioned SPME fiber to the headspace of the reaction vial for a set time (e.g., 30 minutes) at a controlled temperature.

-

Solvent Extraction: Add an equal volume of dichloromethane to the reaction mixture, vortex vigorously, and centrifuge to separate the phases. Collect the organic phase.

-

-

GC-MS Analysis: Analyze the extracted volatiles by GC-MS. Use an appropriate column (e.g., DB-5ms) and temperature program to separate the C8 alcohols.[5] Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

Protocol 2: Quantitative Analysis of this compound in Fungal Cultures

Objective: To quantify the production of this compound by a fungal culture.

Materials:

-

Fungal culture of interest

-

Growth medium (e.g., Potato Dextrose Broth)

-

Internal standard (e.g., 2-octanol or a deuterated analog)

-

GC-MS system

-

SPME fibers or solvent for extraction

Procedure:

-

Culture Growth: Inoculate the fungal strain into the liquid growth medium and incubate under optimal conditions for a specified duration.

-

Sample Preparation:

-

Take a defined volume of the fungal culture (e.g., 5 mL) into a sealed headspace vial.

-

Add a known amount of the internal standard.

-

Optionally, add NaCl to saturate the aqueous phase and enhance volatile release.

-

-

Volatile Extraction: Use either headspace SPME or solvent extraction as described in Protocol 1.

-

GC-MS Analysis: Analyze the sample by GC-MS. Create a calibration curve using known concentrations of this compound and the internal standard to quantify the amount of this compound produced by the culture.[6]

Stereochemistry of Biosynthesized this compound

The enzymatic reactions involved in the biosynthesis of this compound are expected to be stereospecific, resulting in the formation of a particular stereoisomer. This compound has a chiral center at C4 and a double bond at C2, allowing for four possible stereoisomers: (2E,4R), (2E,4S), (2Z,4R), and (2Z,4S). The stereochemical outcome will depend on the stereospecificity of the lipoxygenase and the alcohol dehydrogenase involved. Fungal alcohol dehydrogenases are known for their ability to produce alcohols with high enantiomeric excess.[7] Determining the stereochemistry of the biologically produced this compound is crucial for understanding its biological activity and for potential applications. This can be achieved using chiral gas chromatography.

Future Directions and Unanswered Questions

The biosynthesis of this compound presents several exciting avenues for future research:

-

Identification and Characterization of Key Enzymes: The definitive identification and characterization of the specific hydroperoxide lyase and alcohol dehydrogenase responsible for this compound formation in different organisms are paramount.

-

Elucidation of the Intermediate Steps: Unraveling the exact chemical transformations from the 2-octene radical to the final alcohol product will provide a complete picture of the pathway.

-

Regulation of the Pathway: Understanding how the expression and activity of the biosynthetic enzymes are regulated in response to developmental and environmental cues will be crucial for manipulating the production of this compound.

-

Biotechnological Production: The heterologous expression of the entire biosynthetic pathway in a microbial host could enable the sustainable and scalable production of specific stereoisomers of this compound for industrial applications.

Conclusion

The biosynthesis of this compound is a fascinating example of how organisms utilize the versatile lipoxygenase pathway to generate structurally diverse volatile compounds. While the complete enzymatic sequence remains to be fully elucidated, the proposed pathway involving lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase provides a solid framework for further investigation. The methodologies and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to explore this intriguing biosynthetic route and unlock the potential of this compound.

References

-

Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation - PMC - NIH. (2022-04-12). [Link]

-

Fungal Alcohol Dehydrogenases: Physiological Function, Molecular Properties, Regulation of Their Production, and Biotechnological Potential - PubMed. (2023-09-08). [Link]

-

The lipoxygenase pathway - PubMed. (2002). [Link]

-

Proof of the enzymatic formation of 9-hydroperoxy-10-trans, 12-cis-octadecadienoic acid from linoleic acid by soya lipoxygenase - PubMed. (1970-02-10). [Link]

-

Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PubMed Central. [Link]

-

An Overview on The Enzyme Production by Fungi and Its Analytical Methods. [Link]

-

On the current role of hydratases in biocatalysis - PMC - PubMed Central. (2018-05-21). [Link]

-

Selective Production of 9R-Hydroxy-10E,12Z,15Z-Octadecatrienoic Acid from α-Linolenic Acid in Perilla Seed Oil Hydrolyzate by a Lipoxygenase from Nostoc Sp. SAG 25.82 | PLOS One. [Link]

-

Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli - PMC - NIH. [Link]

-

Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - Frontiers. (2020-09-07). [Link]

-

Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid - PubMed. [Link]

-

Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design - MDPI. (2021-01-28). [Link]

-

Enzyme Activity of Culturable Fungi and Bacteria Isolated from Traditional Agarwood Fermentation Basin Indicate Temporally Significant Lignocellulosic and Lipid Substrate Modulations - NIH. (2024-04-26). [Link]

-

Invertase Production by Fungi, Characterization of Enzyme Activity and Kinetic Parameters. (2017-11-07). [Link]

-

Mycotoxin Biotransformation by Native and Commercial Enzymes: Present and Future Perspectives - MDPI. [Link]

-

Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases - MDPI. [Link]

-

(PDF) Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - ResearchGate. [Link]

-

Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary. (2024-05-09). [Link]

-

Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation - MDPI. [Link]

-

Identification of Inhibitors of Fungal Fatty Acid Biosynthesis | ACS Infectious Diseases. (2021-11-17). [Link]

-

Asymmetric Enzymatic Hydration of Unactivated, Aliphatic Alkenes - ResearchGate. (2018-11-30). [Link]

-

Fungal Extracellular Enzymes from Aspergillus spp. as Promising Candidates for Extra-Heavy Oil Degradation and Enhanced Oil Recovery - MDPI. (2024-11-07). [Link]

-

Hydroperoxide lyase - Wikipedia. [Link]

Sources

- 1. Proof of the enzymatic formation of 9-hydroperoxy-10-trans, 12-cis-octadecadienoic acid from linoleic acid by soya lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Production of 9R-Hydroxy-10E,12Z,15Z-Octadecatrienoic Acid from α-Linolenic Acid in Perilla Seed Oil Hydrolyzate by a Lipoxygenase from Nostoc Sp. SAG 25.82 | PLOS One [journals.plos.org]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A rapid and quantitative method for total fatty acid analysis of fungi and other biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design [mdpi.com]

- 10. Enzyme Activity of Culturable Fungi and Bacteria Isolated from Traditional Agarwood Fermentation Basin Indicate Temporally Significant Lignocellulosic and Lipid Substrate Modulations - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Olfactory Properties of 2-Octen-4-ol Enantiomers

A comprehensive exploration of the synthesis, chiral separation, and distinct sensory profiles of (R)- and (S)-2-octen-4-ol, grounded in the principles of stereochemistry and olfactory science.

Introduction: The Significance of Chirality in Olfaction

In the realm of flavor and fragrance science, the three-dimensional structure of a molecule is paramount to its sensory perception. Chirality, a fundamental concept in stereochemistry, describes the property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. These mirror-image isomers, known as enantiomers, can exhibit remarkably different biological activities, a phenomenon that is particularly pronounced in olfaction.[1] The olfactory receptors in the nasal epithelium are themselves chiral proteins, creating specific binding pockets that can differentiate between the spatial arrangements of enantiomeric odorants.[1][2] This selective interaction can lead to distinct odor perceptions, with one enantiomer smelling pleasant and its counterpart being odorless or possessing a completely different scent profile.[3] A classic example is the carvone enantiomers, where (R)-(-)-carvone imparts a spearmint aroma, while (S)-(+)-carvone is characteristic of caraway.[1] This guide focuses on the enantiomers of 2-octen-4-ol, an allylic alcohol with a chiral center at the C-4 position, to provide a detailed technical understanding of its stereospecific olfactory properties. While the racemic mixture of (E)-2-octen-4-ol is generally described as having a "fruity berry" aroma, a deeper analysis of its individual enantiomers is essential for a complete understanding of its contribution to flavors and fragrances.[4][5][6]

Part 1: Synthesis and Chiral Resolution of this compound Enantiomers

The study of individual enantiomers necessitates their isolation in high optical purity. This is achieved through two primary strategies: asymmetric synthesis, which aims to produce a single enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Enantioselective Synthesis

The asymmetric addition of organometallic reagents to aldehydes is a powerful method for the enantioselective synthesis of chiral allylic alcohols like this compound.[4][7] One effective approach involves the use of a chiral catalyst to direct the stereochemical outcome of the reaction.

Protocol: Asymmetric Alkenylation of Hexanal

This protocol is based on the highly enantioselective addition of alkenylzinc reagents to aldehydes catalyzed by a chiral ligand.[4]

-

Preparation of the Alkenylzinc Reagent:

-

In a flame-dried, argon-purged flask, dissolve 1-propyne in an appropriate solvent (e.g., toluene).

-

Add a hydroboration reagent, such as dicyclohexylborane, and stir at room temperature to form the corresponding alkenylborane.

-

To this solution, add diethylzinc for a boron-zinc exchange, yielding the active ethyl 1-propenylzinc reagent in situ.

-

-

Catalytic Asymmetric Addition:

-

In a separate flask under argon, dissolve the chiral catalyst, for example, (-)-2-exo-morpholinoisoborne-10-thiol, in toluene.

-

Cool the solution to -30°C.

-

Add a solution of hexanal in toluene dropwise to the catalyst solution.

-

Slowly add the prepared alkenylzinc reagent to the reaction mixture.

-

Maintain the reaction at -30°C and monitor for completion using thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound. The specific enantiomer obtained (R or S) will depend on the chirality of the catalyst used.[4]

-

Chiral Resolution via Lipase-Catalyzed Transesterification

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose, as they can selectively catalyze the acylation of one enantiomer of an alcohol at a much higher rate than the other.[8][9][10]

Protocol: Lipase-Catalyzed Resolution of Racemic this compound

This protocol utilizes a lipase to selectively acylate one enantiomer of racemic this compound using an acyl donor like vinyl acetate.[10]

-

Reaction Setup:

-

To a solution of racemic this compound in a suitable organic solvent (e.g., hexane), add the lipase (e.g., Candida antarctica lipase B, immobilized).

-

Add vinyl acetate as the acyl donor.

-

Incubate the mixture in a shaker at a controlled temperature (e.g., 30°C).

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.

-

-

Separation and Deprotection:

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted this compound enantiomer from the acetylated enantiomer by column chromatography.

-

The acetylated enantiomer can be deprotected by hydrolysis (e.g., using potassium carbonate in methanol) to yield the other pure enantiomer of this compound.

-

Part 2: Olfactory Characterization by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception.[11] It allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific aromas.

Experimental Workflow for GC-O Analysis

Caption: Workflow for GC-O analysis of this compound enantiomers.

Step-by-Step GC-O Protocol:

-

Sample Preparation: Prepare solutions of the purified (R)- and (S)-2-octen-4-ol enantiomers in an odor-free solvent at various concentrations (serial dilutions).

-

Injection: Inject a small volume of the sample solution into the gas chromatograph.

-

Separation: The enantiomers are separated on a chiral capillary GC column.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a mass spectrometer (MS) for chemical identification, and the other is directed to a sniffing port.

-

Olfactory Detection: A trained assessor sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and perceived intensity of any detected aroma.

-

Threshold Determination: By analyzing the serial dilutions, the odor detection threshold (the lowest concentration at which the compound can be detected by the human nose) for each enantiomer can be determined. This is often done using methods like Aroma Extract Dilution Analysis (AEDA).

Anticipated Olfactory Profiles of this compound Enantiomers

Table 1: Hypothetical Olfactory Properties of this compound Enantiomers

| Enantiomer | Anticipated Odor Descriptor(s) | Anticipated Odor Detection Threshold |

| (R)-2-Octen-4-ol | Potentially a greener, more herbaceous fruity note | May differ significantly from the (S)-enantiomer |

| (S)-2-Octen-4-ol | Potentially a sweeter, riper berry-like note | May differ significantly from the (R)-enantiomer |

| Racemic this compound | Fruity, berry[4][5] | A composite value influenced by both enantiomers |

Note: This table is predictive and requires experimental verification through GC-O analysis of the pure enantiomers.

Part 3: Molecular Basis of Enantioselective Olfactory Perception

The differential perception of the this compound enantiomers is rooted in their interactions with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Mechanism of Olfactory Signal Transduction

Caption: Enantioselective binding and signal transduction in olfaction.

-

Receptor Binding: The (R)- and (S)-enantiomers of this compound will interact differently with the chiral binding pockets of various ORs. One enantiomer may fit snugly into the binding site of a specific OR, leading to a strong activation, while its counterpart may bind weakly or not at all.[1]

-

G-Protein Activation: Upon successful binding of an enantiomer, the OR undergoes a conformational change, which activates an associated G-protein (typically Golf).

-

Signal Amplification: The activated G-protein stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

-

Depolarization and Signal Transmission: The opening of these channels allows an influx of positive ions (Na+ and Ca2+), depolarizing the neuron and generating an action potential. This electrical signal is then transmitted to the olfactory bulb in the brain.

The distinct odor profiles of the this compound enantiomers would arise from the activation of different combinations of ORs, generating unique patterns of neural activity that the brain interprets as different smells.

Conclusion and Future Directions

The study of the olfactory properties of this compound enantiomers serves as a compelling case for the importance of stereochemistry in flavor and fragrance science. While the racemic mixture is known for its general "fruity berry" character, a complete sensory profile can only be achieved through the synthesis and analysis of the individual, optically pure (R)- and (S)-isomers. The methodologies outlined in this guide, from enantioselective synthesis and enzymatic resolution to detailed sensory analysis via GC-O, provide a robust framework for such an investigation.

Future research should focus on the experimental determination of the specific odor descriptors and detection thresholds for each enantiomer. Furthermore, identifying the specific olfactory receptors that respond to each enantiomer would provide a deeper molecular understanding of their distinct perception and could pave the way for the targeted use of these chiral molecules in the development of novel flavors and fragrances.

References

-

Wu, H.-L., Wu, P.-Y., & Uang, B.-J. (2007). Highly Enantioselective Synthesis of (E)-Allylic Alcohols. The Journal of Organic Chemistry, 72(15), 5935–5937. [Link]

-

Organic Chemistry Portal. (n.d.). Highly Enantioselective Synthesis of (E)-Allylic Alcohols. Retrieved from [Link]

-

Wang, W. H., & Wang, Y. F. (1999). Resolution of Racemic Carboxylic Acids via the Lipase-Catalyzed Irreversible Transesterification of Vinyl Esters. Chirality, 11(7), 554-60. [Link]

-

PubChem. (n.d.). This compound, (2E)-. Retrieved from [Link]

- Boelens, M. H., Boelens, H., & van Gemert, L. J. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist, 18(6), 1-15.

-

Corey, E. J., & Helal, C. J. (1998). Enantioselective Synthesis of Allylic Alcohols via an Oxazaborolidinium Ion Catalyzed Diels−Alder/Retro-Diels−Alder Sequence. Organic Letters, 1(1), 1-3. [Link]

-

Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Retrieved from [Link]

-

Genders, D. (2008). Odour character differences for enantiomers correlate with molecular flexibility. Interface Focus, 1(1), 51-59. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(11), 1466. [Link]

-

Turin, L., & Gane, S. (2017). Molecular recognition in olfaction. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160286. [Link]

-

Zhang, S., & Li, G. (2021). Enantioselective Perception of Chiral Odorants. Foods, 10(8), 1873. [Link]

-

Qayed, W. S., Ali, H. M., & Hassan, H. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and esters: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

-

de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(12), 21856-21867. [Link]

-

Urdaneta, N., et al. (2020). Sensory Approach and Chiral Analysis for Determination of Odour Active Compounds From Feijoa (Acca Sellowiana). Food Chemistry, 317, 126383. [Link]

-

Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 13-18. [Link]

-

Genders, D. (2008). Odour character differences for enantiomers correlate with molecular flexibility. Interface Focus, 1(1), 51-59. [Link]

-

Engel, K.-H. (2020). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. Journal of Agricultural and Food Chemistry, 68(38), 10265–10274. [Link]

-

Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]

-

Li, Y., et al. (2023). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. Frontiers in Molecular Biosciences, 10, 1293807. [Link]

-

Turin, L., & Gane, S. (2017). Molecular recognition in olfaction. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160286. [Link]

-

The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Retrieved from [Link]

- Boelens, M. H., Boelens, H., & van Gemert, L. J. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist, 18(6), 1-15.

-

Boyd, D. R., et al. (2021). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. Journal of the American Chemical Society, 143(3), 1435–1443. [Link]

-

Delahunty, C. M., Eyres, G., & Dufour, J.-P. (2006). Gas chromatography-olfactometry. Journal of Separation Science, 29(14), 2107-25. [Link]

-

Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 13-18. [Link]

Sources

- 1. This compound, (E)- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (E)-2-octen-4-ol, 20125-81-9 [thegoodscentscompany.com]

- 5. This compound, (2E)- | C8H16O | CID 5366203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. 2-Octen-4-one | C8H14O | CID 5365891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-octen-4-one, 4643-27-0 [thegoodscentscompany.com]

- 9. This compound, 4798-61-2 [thegoodscentscompany.com]

- 10. Analysis and Sensory Evaluation of the Stereoisomers of a Homologous Series (C5-C10) of 4-Mercapto-2-alkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

A Toxicological Deep Dive into 2-Octen-4-ol for the Modern Researcher

This technical guide offers an in-depth toxicological profile of 2-Octen-4-ol, a secondary unsaturated alcohol utilized as a flavoring agent in the food industry. While comprehensive toxicological data for this compound is not extensively available in the public domain, this whitepaper synthesizes existing regulatory assessments, data from structurally related compounds (read-across approach), and foundational toxicological principles to provide a robust safety evaluation for researchers, scientists, and drug development professionals.

Executive Summary: A Profile of this compound

This compound, with the primary isomer being (E)-2-Octen-4-ol, is a clear, pale yellow liquid characterized by a fruity, berry-like aroma. Its principal application is as a flavoring substance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E)-2-Octen-4-ol and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1][2]. This assessment forms a cornerstone of its safety profile for its intended use. However, for applications beyond flavoring or at higher exposure levels, a more detailed toxicological understanding is imperative. This guide bridges the existing data gaps through a scientifically rigorous read-across approach, primarily utilizing data from its corresponding ketone, 2-octen-4-one, and the related unsaturated alcohol, 1-octen-3-ol.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (E)-2-Octen-4-ol | [1] |

| Synonyms | trans-2-Octenol-4; Butyl propenyl carbinol | [2] |

| CAS Number | 20125-81-9 ((E)-isomer) | [3] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Clear light yellow liquid | [1] |

| Odor | Fruity, berry | [3] |

| Boiling Point | 175-176 °C at 760 mmHg | [3] |

| Flash Point | 146 °F (63.3 °C) | [3] |

| Solubility | Insoluble in water; soluble in alcohol | [1][3] |

The Metabolic Fate of this compound: A Predictive Pathway

Direct metabolic studies on this compound are scarce. However, based on evaluations of aliphatic secondary alcohols and ketones by JECFA, a metabolic pathway can be predicted.[4] Secondary alcohols and their corresponding ketones are known to be interconvertible under physiological conditions. The primary metabolic route for this compound is likely oxidation to its corresponding ketone, 2-octen-4-one. This ketone can then be reduced back to the alcohol. The principal pathway for excretion involves the reduction of the ketone to the secondary alcohol, which is then conjugated with glucuronic acid and eliminated.[4]

This metabolic interplay is crucial for toxicological assessment, as the toxicity of the parent alcohol and its ketone metabolite may differ. Alpha,beta-unsaturated ketones can exhibit reactivity as Michael acceptors, potentially interacting with biological macromolecules.[5] However, cellular protective mechanisms, such as conjugation with glutathione, provide detoxification capacity at the low concentrations associated with its use as a flavoring agent.[4]

Caption: Predicted metabolic pathway of this compound.

Acute Toxicity Profile: A Read-Across Approach

| Endpoint | Species | Route | Value | Classification | Source |

| Oral LD₅₀ | Rat | Oral | 340 mg/kg bw | Category II | [1] |

| Dermal LD₅₀ | Rat | Dermal | 3300 mg/kg bw | Category III | [1] |

| Inhalation LC₅₀ | Rat | Inhalation | 3.72 mg/L | Category IV | [1] |

Data for 1-octen-3-ol

The oral LD₅₀ of 340 mg/kg for 1-octen-3-ol suggests moderate acute oral toxicity. This aligns with older hazard classifications for this compound as "Harmful if swallowed"[7]. However, more recent aggregated GHS classifications from multiple sources indicate that this compound does not meet the criteria for hazard classification.[1] This discrepancy highlights the importance of considering the source and context of classification data.

Local Tissue Effects: Irritation Potential

Skin Irritation

Direct skin irritation data for this compound is not available. However, the safety data for its metabolic counterpart, 2-octen-4-one, consistently indicates that it "Causes skin irritation."[5] Given the metabolic interconversion, it is prudent to consider this compound as a potential skin irritant.

Eye Irritation

Similarly, specific eye irritation data for this compound is lacking. For 2-octen-4-one, some safety data sheets state it "Causes serious eye irritation."[5][8] Therefore, this compound should be handled with appropriate eye protection to avoid potential irritation.

Genotoxicity: Evaluating the Potential for Genetic Damage

A critical aspect of toxicological assessment is the potential for a substance to induce genetic mutations. While no direct genotoxicity studies on this compound were found, a robust dataset exists for its metabolite, 2-octen-4-one, from a RIFM (Research Institute for Fragrance Materials) safety assessment.[9]

-

Bacterial Reverse Mutation Assay (Ames Test): 2-Octen-4-one was found to be not mutagenic in an Ames test conducted in compliance with OECD TG 471. The study used Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA, with and without metabolic activation (S9).[9]

-

In Vitro Micronucleus Test: In a study compliant with OECD TG 487, 2-octen-4-one did not induce clastogenic activity in human peripheral blood lymphocytes.[9]

-

BlueScreen Assay: 2-Octen-4-one tested positive for both cytotoxicity and genotoxicity in the BlueScreen assay, a human cell-based test, without metabolic activation.[9]

The positive result in the BlueScreen assay, a screening tool, is contrasted by the negative results in the more definitive Ames and in vitro micronucleus tests. Based on the weight of evidence from these standard regulatory assays, 2-octen-4-one is not considered to pose a significant concern for genotoxicity.[9] By extension, and considering its metabolic relationship, this compound is also unlikely to be a potent genotoxic agent.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This protocol provides a generalized framework for the Ames test, a key assay in genotoxicity screening.

Objective: To assess the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Methodology Workflow:

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Step-by-Step Protocol:

-

Strain Selection and Preparation: Utilize histidine-dependent (his- ) strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent (trp- ) strain of E. coli (e.g., WP2uvrA). Prepare fresh overnight cultures of each strain.

-

Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This fraction contains microsomal enzymes capable of metabolizing xenobiotics.

-

Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of cytotoxicity or be limited by solubility, up to a maximum of 5000 µ g/plate .

-

Plate Incorporation Method:

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (for metabolic activation) or a buffer (for non-activation).

-

Add 2 mL of molten top agar (containing a trace amount of histidine or tryptophan) to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

-

Include appropriate negative (vehicle) and positive controls for each strain, both with and without S9 activation.

-

-

Incubation: Incubate the plates at 37°C for 48 to 72 hours.

-

Scoring and Interpretation: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the concurrent negative control.

Repeated Dose, Reproductive, and Developmental Toxicity

No specific repeated dose, reproductive, or developmental toxicity studies for this compound were identified in the public literature. The safety assessment for 2-octen-4-one by RIFM utilized the Threshold of Toxicological Concern (TTC) approach for these endpoints, which is a risk assessment tool used when hazard data are limited. This further suggests a lack of specific study data for these more complex toxicological endpoints.

Conclusion and Recommendations for Safe Handling

The toxicological profile of this compound, constructed from regulatory evaluations and read-across data, suggests a substance of low to moderate acute toxicity. The primary concerns for handling are potential skin and eye irritation. The weight of evidence from robust genotoxicity assays on its key metabolite, 2-octen-4-one, indicates a lack of mutagenic or clastogenic potential.

For laboratory and industrial settings, the following precautions are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling.

While this compound is considered safe for its intended use as a flavoring agent at low concentrations, this guide provides the necessary technical insights for a more comprehensive risk assessment in research and development settings. The data gaps, particularly in the areas of repeated dose and reproductive toxicity, should be considered for any application involving prolonged or high-level exposure.

References

-

RIFM fragrance ingredient safety assessment, 2-octen-4-one, CAS Registry Number 4643-27-0. (2021). Food and Chemical Toxicology, 159, 112688. [Link]

-

(E)-2-octen-4-ol, 20125-81-9. The Good Scents Company. [Link]

-

2-octen-4-one, 4643-27-0. The Good Scents Company. [Link]

-

SAFETY DATA SHEET 2-Octen-4-one. Synerzine. [Link]

-

Toxic alcohols: Aliphatic unsaturated alcohols. (2016). Military Medical Science Letters, 85(4), 175-184. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

-

In Vivo Genotoxicity Assays. Charles River Laboratories. [Link]

-

This compound, 4798-61-2. The Good Scents Company. [Link]

-

(E)-2-octen-4-ol, 20125-81-9. The Good Scents Company. [Link]

-

This compound, (2E)-. PubChem. [Link]

-

Toxic alcohols. Deranged Physiology. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK. [Link]

-

JECFA Evaluations-(E)-2-OCTEN-4-OL-. Inchem.org. [Link]

-

Assessing the genotoxic effects of two lipid peroxidation products (4-oxo-2-nonenal and 4-hydroxy-hexenal) in haemocytes and midgut cells of Drosophila melanogaster larvae. (2014). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 770, 39-47. [Link]

-

Showing metabocard for 2-Octen-4-one (HMDB0031301). Human Metabolome Database. [Link]

-